Nifuroxazide-d4 is a deuterated analogue of nifuroxazide, a nitrofuran derivative primarily used as an antidiarrheal agent. Nifuroxazide has demonstrated efficacy against a variety of enteropathogenic bacteria, including strains responsible for gastrointestinal infections. The compound is notable for its antimicrobial properties and is classified within the nitrofuran antibiotic category, which encompasses several compounds with similar structures and mechanisms of action.
Nifuroxazide-d4 is synthesized from the parent compound, nifuroxazide, which is commercially available and widely used in clinical settings. The classification of nifuroxazide-d4 falls under the broader category of nitrofuran antibiotics, which are characterized by their nitro group attached to a furan ring. This structural feature is critical for their biological activity.
The synthesis of nifuroxazide-d4 involves the modification of the standard synthetic pathway for nifuroxazide. A common method includes the condensation of hydrazides with aromatic nitroaldehydes. Specifically, the synthesis can be described as follows:
Nifuroxazide-d4 retains the core structure of nifuroxazide but incorporates deuterium at specific positions to facilitate tracking in metabolic studies. The molecular formula can be represented as CHDNO, indicating the presence of deuterium atoms.
The structural modifications impart unique properties to nifuroxazide-d4, making it suitable for various analytical applications.
Nifuroxazide-d4 undergoes similar chemical reactions as its non-deuterated counterpart due to its structural similarities. Key reactions include:
The mechanism of action for nifuroxazide-d4 is primarily attributed to its ability to inhibit bacterial cell wall synthesis and disrupt nucleic acid metabolism in susceptible microorganisms. The nitro group plays a crucial role in this process by generating reactive intermediates that interfere with bacterial cellular functions.
Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry have been employed to assess the purity and stability of nifuroxazide-d4 in various formulations .
Nifuroxazide-d4 serves several important roles in scientific research:
Nifuroxazide-d4 (CAS 1188487-83-3) is a deuterium-labeled isotopologue of the nitrofuran antibiotic nifuroxazide. Its molecular formula is C₁₂H₅D₄N₃O₅, with a molecular weight of 279.24 g/mol, representing a 4 Da mass increase over the non-deuterated parent compound (MW 275.20 g/mol) [5] [6]. The deuterium atoms are specifically incorporated at the 2,3,5,6 positions of the benzamide ring, yielding the systematic IUPAC name: (E)-4-hydroxy-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide-2,3,5,6-d4 [2] [5]. This regioselective deuteration preserves the core pharmacophore while introducing isotopic distinctions critical for analytical applications. The compound retains the E-configuration around the hydrazone double bond, essential for its biological activity and chemical stability [5] [7].
Table 1: Isotopic Labeling Pattern of Nifuroxazide-d4
Position | Atom Type | Isotope | Purpose |
---|---|---|---|
Benzamide 2,3,5,6 | Hydrogen | Deuterium (D) | Mass differentiation |
Hydrazone linkage | Nitrogen | ¹⁴N | Unmodified reaction site |
Nitrofuran ring | Oxygen | ¹⁶O | Unmodified functional group |
NMR Spectroscopy: ¹H-NMR analysis confirms deuterium incorporation through the absence of aromatic proton signals at 6.8–7.8 ppm corresponding to the 2,3,5,6 positions of the benzamide ring. The diagnostic hydrazone proton signal (CH=N) persists at ~8.3 ppm, verifying structural integrity at the functional site [5]. ¹³C-NMR exhibits characteristic downfield shifts (~0.15–0.3 ppm) for C-2, C-3, C-5, and C-6 carbons due to isotopic effects, while other carbon resonances remain identical to non-deuterated nifuroxazide [5].
FT-IR Spectroscopy: Key vibrational modes include:
UV-Vis Spectroscopy: Exhibits dual absorption maxima at 260 nm (π→π* transition, benzamide ring) and 365 nm (n→π* transition, nitrofuran/hydrazone system). Deuteration induces negligible spectral shifts (<2 nm) but reduces molar absorptivity by ~8% at 260 nm due to isotopic effects on electronic transitions [9]. Fluorescence emission at 390 nm (excitation 340 nm) enables trace detection via coumarin-derivatization methods [9].
LC-MS/MS analysis under positive electrospray ionization (ESI+) reveals a protonated molecular ion [M+H]+ at m/z 280.1, distinguishing it from non-deuterated nifuroxazide ([M+H]+ at m/z 276.1) [3] [6] [10]. Key diagnostic fragments include:
Table 2: Characteristic Mass Fragments of Nifuroxazide-d4
Ion Type | m/z Observed | Fragment Composition | Fragmentation Pathway |
---|---|---|---|
[M+H]+ | 280.1 | C₁₂H₆D₄N₃O₅⁺ | Molecular ion |
Fragment 1 | 227.0 | C₁₀H₄D₄NO₂⁺ | Loss of C₂H₂N₂O₃ |
Fragment 2 | 154.0 | C₇H₂D₄NO⁺ | Benzamide cleavage |
Fragment 3 | 140.0 | C₆H₂N₂O₃⁺ | Nitrofuran cation |
The 4 Da mass shift in fragments retaining the benzamide ring (m/z 154.0 vs. 150.0 in non-deuterated analog) confirms deuterium localization and validates its utility as an internal standard for quantitative assays [6] [10]. Collision-induced dissociation (CID) energy optimization shows enhanced stability of deuterated fragments at 20–25 eV, reducing interference in multiplexed MS detection [10].
Deuteration minimally alters physicochemical properties but significantly enhances analytical performance:
Chromatographic Behavior:
Thermodynamic Stability:
Solubility & Partitioning:
Analytical Advantages:
Table 3: Physicochemical Comparison with Non-deuterated Nifuroxazide
Property | Nifuroxazide-d4 | Nifuroxazide | Analytical Impact |
---|---|---|---|
Molecular weight | 279.24 g/mol | 275.20 g/mol | MS differentiation |
[M+H]+ peak | 280.1 | 276.1 | Quantitation accuracy |
Aromatic C-H vibrations | Absent (C-D at 2200 cm⁻¹) | Present (3050 cm⁻¹) | IR identification |
HPLC retention | Slightly prolonged | Reference | Co-elution resolution |
Detection sensitivity (LC-MS) | 0.1 ng/mL | 0.5 ng/mL | Enhanced trace detection |
The isotopic integrity remains >99% under standard storage conditions (-20°C, desiccated), with deuterium exchange <0.1% after 12 months, ensuring reliability as an internal standard [6] [7]. This stability profile, coupled with its identical chromatographic behavior to the native compound, underpins its utility in pharmacokinetic studies, particularly in glioblastoma models where blood-brain barrier penetration has been demonstrated [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: